

# Application of Levamlodipine-d4 in Bioequivalence Studies of Amlodipine

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Compound of Interest		
Compound Name:	Levamlodipine-d4	
Cat. No.:	B1146558	Get Quote

#### **Application Note**

#### Introduction

Levamlodipine, the pharmacologically active S-enantiomer of amlodipine, is a widely prescribed calcium channel blocker for the treatment of hypertension and angina.[1][2][3] Bioequivalence (BE) studies are crucial for the regulatory approval of generic formulations of levamlodipine or amlodipine. These studies require a robust and validated analytical method to accurately quantify the drug concentration in biological matrices, typically human plasma. **Levamlodipine-d4**, a stable isotope-labeled derivative of levamlodipine, serves as an ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its similar physicochemical properties to the analyte, ensuring high accuracy and precision in quantification.[4][5][6][7] This document provides detailed protocols and data presentation for the use of **Levamlodipine-d4** in bioequivalence studies of amlodipine.

Amlodipine is a racemic mixture of (S)-amlodipine (levamlodipine) and (R)-amlodipine, with the S-enantiomer possessing nearly all the therapeutic activity.[2][3] Therefore, bioequivalence studies may focus on levamlodipine or total amlodipine. The use of a deuterated internal standard like **Levamlodipine-d4** is critical to compensate for variability during sample preparation and analysis.

## **Experimental Protocols**



A validated LC-MS/MS method is the cornerstone of a successful bioequivalence study. The following protocols outline the key steps for sample preparation and analysis.

# Protocol 1: Plasma Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from methodologies described for the analysis of amlodipine and its analogs in human plasma.[6][7][8]

#### Materials:

- Human plasma (K3EDTA)
- **Levamlodipine-d4** (Internal Standard)
- Amlodipine reference standard
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (AR grade)
- Ammonium formate (AR grade)
- Water (Milli-Q or equivalent)
- Oasis HLB SPE cartridges
- Centrifuge
- Vortex mixer

#### Procedure:

- Preparation of Standard and QC Samples:
  - Prepare stock solutions of amlodipine and **Levamlodipine-d4** in methanol.



- Prepare working standard solutions by serially diluting the amlodipine stock solution with a mixture of methanol and water.
- Spike blank human plasma with the working standard solutions to create calibration curve
   (CC) standards and quality control (QC) samples at low, medium, and high concentrations.
- Sample Pre-treatment:
  - Thaw plasma samples (study samples, CC, and QC) at room temperature.
  - To 300 μL of plasma, add 50 μL of the Levamlodipine-d4 internal standard working solution and vortex for 10 seconds.
  - Add 300 μL of 5% orthophosphoric acid and vortex.
- Solid-Phase Extraction:
  - Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
  - Load the pre-treated plasma samples onto the conditioned cartridges.
  - Wash the cartridges with 1 mL of 5% methanol in water, followed by 1 mL of water.
  - Elute the analyte and internal standard with 1 mL of mobile phase.
- Sample Analysis:
  - Inject an aliquot of the eluate into the LC-MS/MS system.

## **Protocol 2: LC-MS/MS Analysis**

This protocol outlines a typical set of parameters for the chromatographic separation and mass spectrometric detection of amlodipine and **Levamlodipine-d4**.[5][6][8][9]

#### Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source



#### **Chromatographic Conditions:**

Column: C18 reverse-phase column (e.g., Zorbax SB, C18, 50 mm x 4.6 mm, 3.5 μm)[9]

 Mobile Phase: A mixture of 5 mM ammonium acetate in 0.1% formic acid, methanol, and acetonitrile (e.g., 40:30:30 v/v/v)[9]

Flow Rate: 0.7 mL/min[9]

Column Temperature: 30°C

Injection Volume: 10 μL

Mass Spectrometric Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+)

• Multiple Reaction Monitoring (MRM) Transitions:

Amlodipine: m/z 409.1 → 238.0[9]

Levamlodipine-d4 (as Amlodipine-d4): m/z 413.2 → 238.0[9]

• Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).

## **Data Presentation**

The primary outcome of a bioequivalence study is the comparison of pharmacokinetic parameters between the test and reference formulations. This data is typically presented in tabular format for clarity.

Table 1: Pharmacokinetic Parameters of Levamlodipine under Fasting Conditions



Parameter	Test Formulation (5 mg Levamlodipine)	Reference Formulation (10 mg Amlodipine)
Cmax (ng/mL)	$2.70 \pm 0.49$	2.83 ± 0.52
AUC0-t (ng·h/mL)	141.32 ± 36.24	153.62 ± 33.96
AUC0-∞ (ng·h/mL)	157.14 ± 45.65	173.05 ± 41.78
Data presented as mean ± standard deviation. Data extracted from a bioequivalence study in healthy Chinese subjects.[10]		

Table 2: Pharmacokinetic Parameters of Levamlodipine under Fed Conditions

Parameter	Test Formulation (5 mg Levamlodipine)	Reference Formulation (10 mg Amlodipine)
Cmax (ng/mL)	$2.73 \pm 0.55$	2.87 ± 0.81
AUC0-t (ng·h/mL)	166.93 ± 49.96	165.46 ± 43.58
AUC0-∞ (ng·h/mL)	190.99 ± 70.89	189.51 ± 64.70
Data presented as mean ± standard deviation. Data extracted from a bioequivalence study in healthy Chinese subjects.[10]		

Table 3: Bioequivalence Analysis Summary



Pharmacokinetic Parameter	Condition	Geometric Mean Ratio (Test/Reference) (%)	90% Confidence Interval
Cmax	Fasting	100.24	Within 80-125%
AUC0-t	Fasting	103.63	Within 80-125%
AUC0-∞	Fasting	103.24	Within 80-125%
Cmax	Fed	96.48	Within 80-125%
AUC0-t	Fed	99.90	Within 80-125%
AUC0-∞	Fed	99.62	Within 80-125%

The 90% confidence

intervals for the

geometric mean ratios

of Cmax, AUC0-t, and

AUC0-∞ falling within

the 80-125% range

indicates

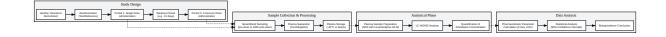
bioequivalence

between the test and

reference products.

[11]

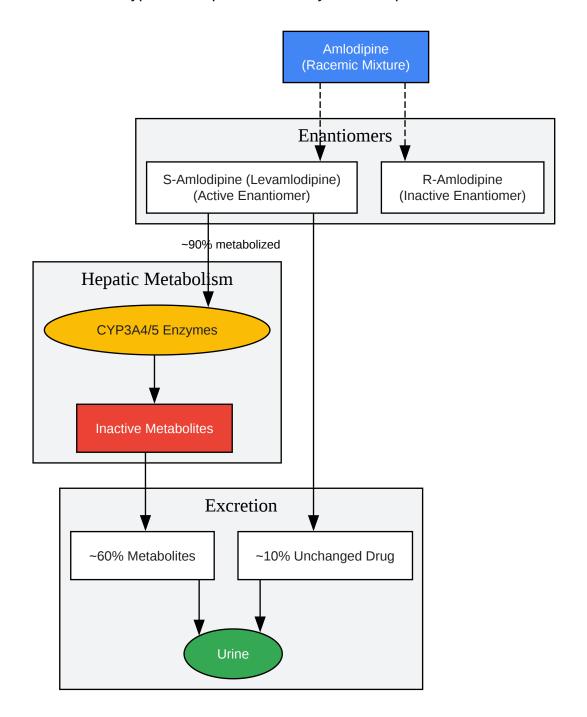
## **Mandatory Visualizations**





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Caption: Workflow for a typical bioequivalence study of amlodipine.



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Caption: Simplified metabolic pathway of amlodipine.



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